molecular formula C15H16N4O4 B12750738 2H-1-Benzopyran-2-one, 8-(2-(1-methylethoxy)ethoxy)-3-(1H-tetrazol-5-yl)- CAS No. 80916-83-2

2H-1-Benzopyran-2-one, 8-(2-(1-methylethoxy)ethoxy)-3-(1H-tetrazol-5-yl)-

Cat. No.: B12750738
CAS No.: 80916-83-2
M. Wt: 316.31 g/mol
InChI Key: UBXSNCXHAHIWLG-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 8-(2-(1-methylethoxy)ethoxy)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one derivatives typically involves several steps, including the formation of the benzopyran core and subsequent functionalization. One common method involves the use of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation . Another approach is the Knoevenagel–hetero-Diels–Alder (DKHDA) reaction, which combines O-allyloxy- or O-prenyloxy-acetophenones with pyrazolones .

Industrial Production Methods

Industrial production of benzopyran derivatives often employs metal-based homogeneous and heterogeneous catalyst systems. These methods are designed to optimize yield and purity while minimizing environmental impact . The use of microwave irradiation and other advanced techniques has also been explored to enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the tetrazole and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and nitration reactions are common, often using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one derivatives involves interactions with various molecular targets and pathways. For instance, some benzopyran derivatives have been shown to inhibit specific enzymes, leading to anticancer effects . The presence of the tetrazole ring may also contribute to the compound’s ability to interact with biological molecules, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 8-(2-(1-methylethoxy)ethoxy)-3-(1H-tetrazol-5-yl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

80916-83-2

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

8-(2-propan-2-yloxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C15H16N4O4/c1-9(2)21-6-7-22-12-5-3-4-10-8-11(14-16-18-19-17-14)15(20)23-13(10)12/h3-5,8-9H,6-7H2,1-2H3,(H,16,17,18,19)

InChI Key

UBXSNCXHAHIWLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

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